![molecular formula C9H8BrFO2 B6416421 2-(3-Bromo-5-fluorophenyl)-1,3-dioxolane CAS No. 1379314-34-7](/img/structure/B6416421.png)
2-(3-Bromo-5-fluorophenyl)-1,3-dioxolane
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Description
2-(3-Bromo-5-fluorophenyl)-1,3-dioxolane (BFD) is a molecule of interest in the field of organic chemistry. It is a heterocyclic compound that is synthesized from the reaction of 3-bromo-5-fluorophenol and ethylene glycol. BFD is of interest due to its potential applications in scientific research, such as its use in biochemical and physiological studies.
Scientific Research Applications
Synthesis and Chemical Applications
A practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for manufacturing non-steroidal anti-inflammatory materials, has been developed, highlighting the importance of bromo-fluorinated compounds in pharmaceutical synthesis. This method addresses the high cost and safety concerns associated with palladium usage and toxic precursors, presenting a more accessible approach for large-scale production (Qiu et al., 2009).
Environmental and Green Chemistry
2-Methyloxolane (2-MeOx) has been proposed as a sustainable, bio-based solvent for the extraction of natural products, replacing petroleum-based solvents like hexane. This reflects the growing interest in incorporating eco-friendly solvents in chemical processes, especially those involving fluoroalkylated compounds (Rapinel et al., 2020).
Pharmaceutical and Medical Research
The exploration of fluorinated pyrimidines in cancer treatment emphasizes the evolving role of fluorine chemistry in enhancing the efficacy of anticancer drugs. Fluorinated compounds, including those related to the structure of interest, show promise in personalized medicine due to their unique interactions with biological molecules (Gmeiner, 2020).
Analytical and Diagnostic Applications
The development of analytical methods for doxofylline, a drug containing a dioxolane group similar to the compound of interest, illustrates the relevance of bromo-fluorophenyl derivatives in pharmaceutical analysis. These methods facilitate the accurate determination of drug concentration in formulations, critical for dosage accuracy and therapeutic efficacy (Gupta et al., 2011).
Toxicology and Safety Assessment
Research on the toxicity of organic fluorophores used in molecular imaging further underscores the importance of understanding the health implications of fluorinated compounds. These studies are crucial for ensuring the safe application of such compounds in clinical settings, including diagnostics and therapeutic monitoring (Alford et al., 2009).
properties
IUPAC Name |
2-(3-bromo-5-fluorophenyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWPGNNWIPJFMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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